tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structureThe bicyclo[1.1.1]pentane motif is known for its ability to add three-dimensional character and saturation to molecules, which can enhance their physicochemical properties .
Preparation Methods
The synthesis of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions .
Chemical Reactions Analysis
tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The high s-character of the bicyclo[1.1.1]pentane core makes it an electron-withdrawing group, which can influence the reactivity and binding affinity of the compound . This property is particularly useful in drug design, where the compound can modulate the activity of target proteins and enzymes.
Comparison with Similar Compounds
tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound also features a bicyclo[1.1.1]pentane core and is used as a building block in organic synthesis.
tert-Butyl (cis-3-amino-3-methylcyclobutyl)carbamate: Another related compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its ability to enhance the three-dimensionality and saturation of molecules, which can lead to improved physicochemical properties and biological activity .
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C18H25NO2/c1-16(2,3)21-15(20)19-18-11-17(12-18,13-18)10-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,20) |
InChI Key |
RSLNJUJRTJSYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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